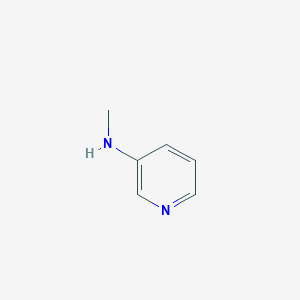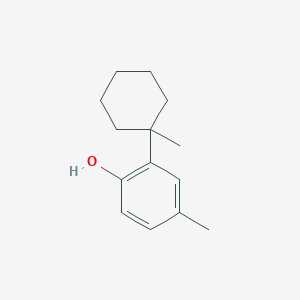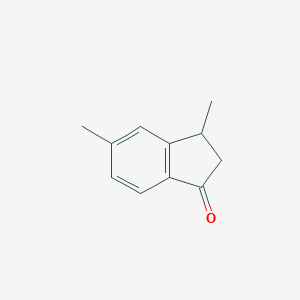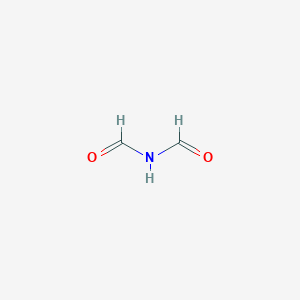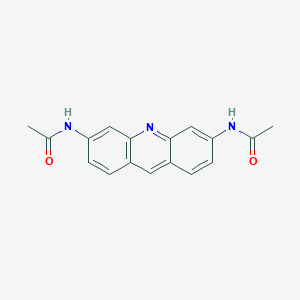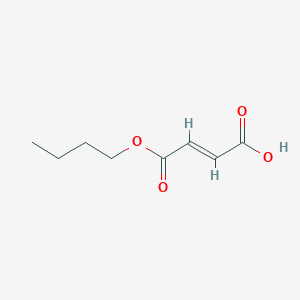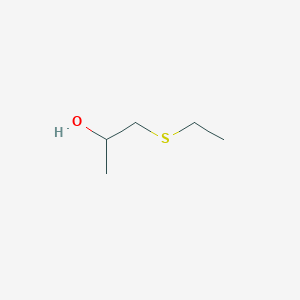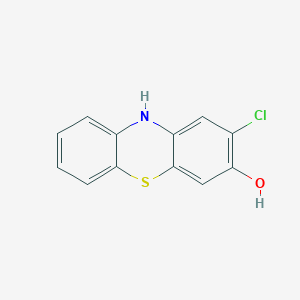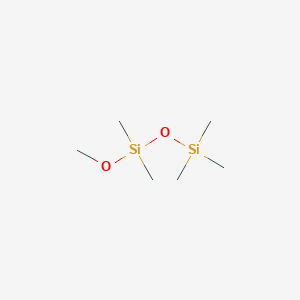
Disiloxane, methoxypentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disiloxane, methoxypentamethyl- is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid with a molecular formula of C8H24O2Si2 and a molecular weight of 216.46 g/mol. This compound is primarily used as a solvent and reagent in various laboratory experiments, particularly in the field of organic chemistry.
Mécanisme D'action
Disiloxane, methoxypentamethyl- is primarily used as a solvent and reagent in various laboratory experiments. Its mechanism of action is primarily based on its ability to dissolve and react with organic compounds. As a solvent, it dissolves organic compounds by forming hydrogen bonds with them. As a reagent, it reacts with organic compounds through various mechanisms, including nucleophilic substitution, addition, and elimination reactions.
Effets Biochimiques Et Physiologiques
Disiloxane, methoxypentamethyl- has no known biochemical or physiological effects on living organisms. However, it should be handled with care and used in a well-ventilated area as it is flammable and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
Disiloxane, methoxypentamethyl- has several advantages for lab experiments. It is a highly polar solvent that can dissolve a wide range of organic compounds. It has a low boiling point, which makes it easy to remove from reaction mixtures. It is also relatively non-toxic and has low viscosity, making it easy to handle and measure accurately.
However, disiloxane, methoxypentamethyl- also has some limitations for lab experiments. It is a flammable liquid that should be handled with care. It is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
In the future, disiloxane, methoxypentamethyl- may find new applications in various fields of scientific research. Its unique properties, such as its high polarity and low viscosity, make it an ideal solvent for a wide range of organic compounds. Its ability to react with organic compounds through various mechanisms also makes it a valuable reagent in organic synthesis. Further research may lead to the discovery of new applications for this compound, particularly in the field of organic chemistry.
Méthodes De Synthèse
Disiloxane, methoxypentamethyl- is typically synthesized through the reaction of methanol and pentamethyl disiloxane in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group of methanol attacks the silicon atom of pentamethyl disiloxane, resulting in the formation of disiloxane, methoxypentamethyl- and methanol as a byproduct.
Applications De Recherche Scientifique
Disiloxane, methoxypentamethyl- finds extensive use in scientific research, particularly in the field of organic chemistry. It is used as a solvent and reagent in various laboratory experiments involving the synthesis of organic compounds. Its unique properties, such as its low boiling point, high polarity, and low viscosity, make it an ideal solvent for a wide range of organic compounds. It is also used as a reagent in various organic reactions, including the synthesis of esters, amides, and ethers.
Propriétés
Numéro CAS |
18156-38-2 |
|---|---|
Nom du produit |
Disiloxane, methoxypentamethyl- |
Formule moléculaire |
C6H18O2Si2 |
Poids moléculaire |
178.38 g/mol |
Nom IUPAC |
methoxy-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C6H18O2Si2/c1-7-10(5,6)8-9(2,3)4/h1-6H3 |
Clé InChI |
DIBFCVPKSNXGHE-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(C)O[Si](C)(C)C |
SMILES canonique |
CO[Si](C)(C)O[Si](C)(C)C |
Autres numéros CAS |
18156-38-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



